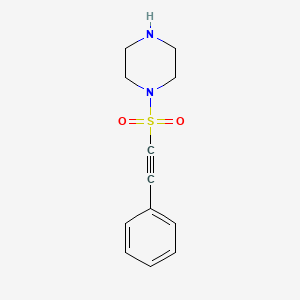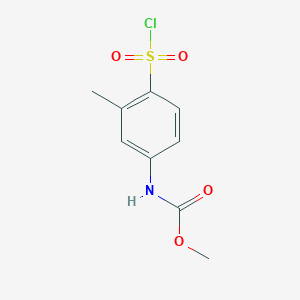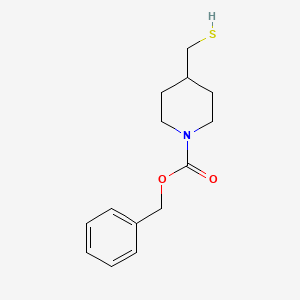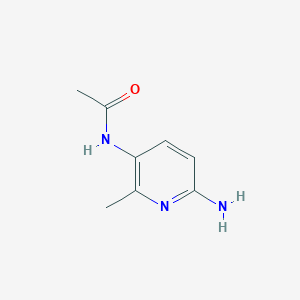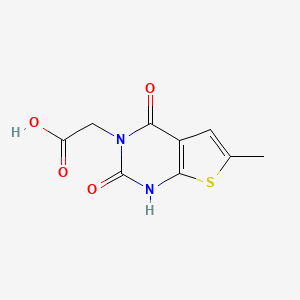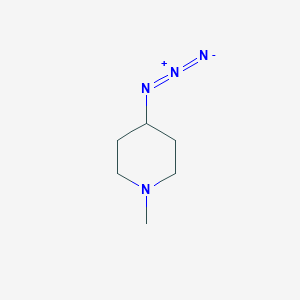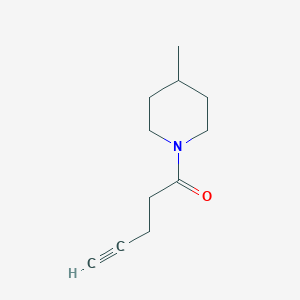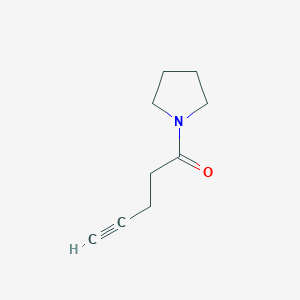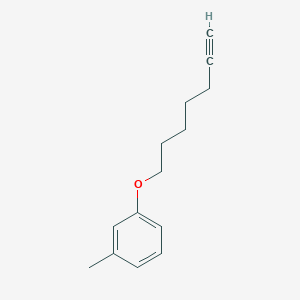
1-(Hept-6-yn-1-yloxy)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hept-6-yn-1-yloxy)-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a hept-6-yn-1-yloxy group and a methyl group
Métodos De Preparación
The synthesis of 1-(Hept-6-yn-1-yloxy)-3-methylbenzene typically involves the reaction of 3-methylphenol with hept-6-yn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the phenoxide ion, forming the desired ether linkage .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-(Hept-6-yn-1-yloxy)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alkanes .
Aplicaciones Científicas De Investigación
1-(Hept-6-yn-1-yloxy)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through reactions such as cross-coupling and cycloaddition.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, aiming to develop new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced coatings
Mecanismo De Acción
The mechanism by which 1-(Hept-6-yn-1-yloxy)-3-methylbenzene exerts its effects depends on its specific application. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages that are useful in bioconjugation and drug delivery .
Comparación Con Compuestos Similares
1-(Hept-6-yn-1-yloxy)-3-methylbenzene can be compared with other similar compounds, such as:
1-(Hept-6-yn-1-yloxy)-4-methylbenzene: Similar structure but with the methyl group in the para position, which can influence its reactivity and physical properties.
1-(Hept-6-yn-1-yloxy)-2-methylbenzene: The methyl group is in the ortho position, affecting steric interactions and reaction outcomes.
Hept-6-yn-1-ol: The parent alcohol used in the synthesis of the target compound, which itself has applications in organic synthesis and as a reagent.
Propiedades
IUPAC Name |
1-hept-6-ynoxy-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-3-4-5-6-7-11-15-14-10-8-9-13(2)12-14/h1,8-10,12H,4-7,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEIUAKXGLQLFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
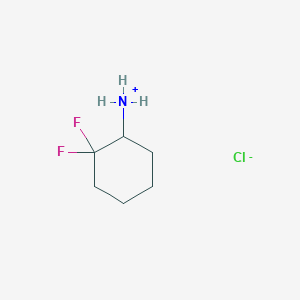
![2-Aza-8-azoniaspiro[4.5]decan-3-one;chloride](/img/structure/B7906870.png)
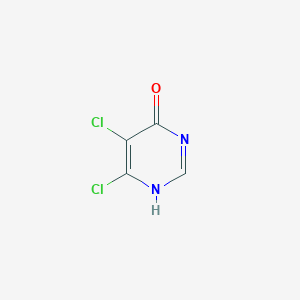
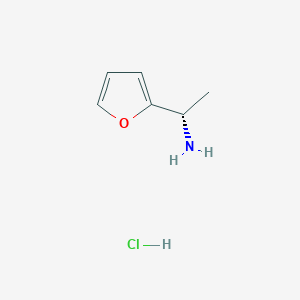
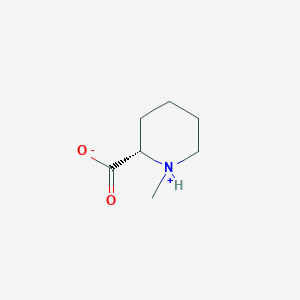
![Octahydropyrazino[2,1-c][1,4]thiazine](/img/structure/B7906906.png)
